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Compound of Interest

Compound Name: 2-Methylquinolin-6-ol

Cat. No.: B1349115 Get Quote

An In-Depth Technical Guide to 2-Methylquinolin-6-ol: Properties, Synthesis, and Applications

Abstract
2-Methylquinolin-6-ol, a substituted quinoline derivative, is a heterocyclic aromatic compound

of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a

"privileged structure" in drug discovery, forming the core of numerous therapeutic agents. The

strategic placement of a hydroxyl group at the 6-position and a methyl group at the 2-position

imparts specific physicochemical properties that make this molecule a valuable synthetic

intermediate and a potential bioactive agent. This technical guide provides a comprehensive

analysis of the molecular structure, chemical properties, spectroscopic characteristics, and

synthesis of 2-Methylquinolin-6-ol. Furthermore, it explores its current and potential

applications in research and drug development, contextualized by the well-established

biological activities of the broader hydroxyquinoline class. This document is intended for

researchers, chemists, and drug development professionals seeking a detailed understanding

of this versatile compound.

Introduction: The Significance of the Quinoline
Scaffold
Quinoline and its derivatives have long been a cornerstone of medicinal chemistry,

demonstrating a remarkable spectrum of biological activities, including antimalarial, anticancer,

antibacterial, and antifungal properties. The rigid, bicyclic aromatic structure of quinoline
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provides a versatile platform for introducing various functional groups, which allows for the fine-

tuning of steric, electronic, and pharmacokinetic properties to optimize interaction with

biological targets. The introduction of a hydroxyl group transforms the quinoline into a

quinolinol, a class of compounds renowned for its potent metal-chelating abilities. This

chelation is often the primary mechanism behind their biological activity, particularly in

antimicrobial and anticancer applications where the disruption of metal-dependent enzyme

function is critical.[1] 2-Methylquinolin-6-ol is a member of this important class, and

understanding its specific properties is key to unlocking its full potential.

Molecular Structure and Identification
2-Methylquinolin-6-ol is characterized by a quinoline ring system with a methyl group (CH₃)

substituted at the C2 position and a hydroxyl group (-OH) at the C6 position.

Caption: Molecular Structure of 2-Methylquinolin-6-ol.

Key Identifiers:

IUPAC Name: 2-methylquinolin-6-ol[2]

Synonyms: 6-Hydroxy-2-methylquinoline, 6-Hydroxyquinaldine[2]

CAS Number: 613-21-8[2][3][4]

Molecular Formula: C₁₀H₉NO[2][3][4]

InChIKey: USSQQASIZNTRAJ-UHFFFAOYSA-N[2][4]

Canonical SMILES: CC1=NC2=C(C=C1)C=C(C=C2)O[2]

Physicochemical and Spectroscopic Properties
Physicochemical Data
The key physical and chemical properties of 2-Methylquinolin-6-ol are summarized in the

table below. It is typically a colorless to yellowish solid at room temperature and is soluble in

many organic solvents.
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Property Value Reference(s)

Molecular Weight 159.18 g/mol [2][3]

Melting Point 214.0 to 218.0 °C [ChemBK]

Boiling Point 284.68 °C (estimate) [ChemBK]

XLogP3 2.2 [2]

Hydrogen Bond Donors 1 [2]

Hydrogen Bond Acceptors 2 [2]

Appearance
Colorless to yellowish/beige

solid
[ChemBK]

Spectroscopic Analysis
Spectroscopic analysis is crucial for confirming the identity and purity of 2-Methylquinolin-6-ol.

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum provides unambiguous

confirmation of the molecular weight. The GC-MS data available from the NIST database

shows a prominent molecular ion peak (M⁺) at m/z = 159, corresponding to the parent

molecule. Key fragmentation peaks are observed at m/z = 130 and 131, likely corresponding

to the loss of the formyl radical (-CHO) and ketene (-C₂H₂O) fragments, respectively, which

is a characteristic fragmentation pattern for hydroxy-substituted aromatic compounds.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: While experimental spectra for 2-
Methylquinolin-6-ol are not widely published, the expected chemical shifts can be predicted

based on its structure and data from analogous compounds like 2-methylquinoline and other

hydroxyquinolines.[5][6]

¹H NMR: The spectrum would feature a singlet for the methyl group (C2-CH₃) protons,

expected around δ 2.5-2.8 ppm. The hydroxyl (-OH) proton would appear as a broad

singlet, with its chemical shift being highly dependent on the solvent and concentration.

The aromatic protons on the quinoline ring would appear in the δ 7.0-8.0 ppm region,

showing complex splitting patterns (doublets, triplets, or doublets of doublets) based on

their coupling with adjacent protons.
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¹³C NMR: The spectrum would show ten distinct carbon signals. The methyl carbon would

be found upfield around δ 20-25 ppm. The aromatic carbons would resonate in the δ 110-

160 ppm range. The carbon bearing the hydroxyl group (C6) would be significantly

deshielded, appearing around δ 150-155 ppm, while the carbon attached to the nitrogen

(C2) would also be downfield.[7]

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands

confirming the key functional groups. A broad band in the region of 3200-3500 cm⁻¹ would

correspond to the O-H stretching of the phenolic hydroxyl group. Aromatic C-H stretching

would be observed just above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the

quinoline ring would appear in the 1500-1650 cm⁻¹ region. A strong band for C-O stretching

would be present around 1200-1300 cm⁻¹.

Synthesis and Purification
Synthetic Strategy: Oxidation of 2-Methylquinoline
A common and direct method for the preparation of 2-Methylquinolin-6-ol is the oxidation of 2-

methylquinoline (quinaldine). This approach leverages the electron-rich nature of the quinoline

ring, which makes it susceptible to electrophilic attack. While various oxidizing agents can be

employed, reagents like hydrogen peroxide are often used. [ChemBK] The synthesis of the 2-

methylquinoline precursor itself can be achieved through classic named reactions such as the

Doebner-von Miller reaction, which involves the condensation of an aniline with an α,β-

unsaturated aldehyde or ketone.[8]

Synthesis Workflow
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Caption: General workflow for the synthesis of 2-Methylquinolin-6-ol.

Detailed Experimental Protocol
The following is a representative protocol adapted from general procedures for the oxidation of

aromatic systems. Note: This protocol should be performed by qualified personnel in a

controlled laboratory setting with appropriate safety precautions.
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a reflux condenser, dissolve 2-methylquinoline (1.0 eq) in a suitable

solvent such as acetic acid.

Addition of Oxidant: Cool the solution in an ice bath. Slowly add 30% hydrogen peroxide

(H₂O₂) (1.1 - 1.5 eq) dropwise via the dropping funnel, ensuring the internal temperature

remains below 10 °C. The causality for slow, cooled addition is to control the exothermic

reaction and prevent over-oxidation or side reactions.

Reaction: After the addition is complete, allow the mixture to warm to room temperature and

then heat to 60-80 °C for several hours. Monitor the reaction progress by Thin-Layer

Chromatography (TLC) until the starting material is consumed.

Quenching and Workup: Cool the reaction mixture to room temperature and carefully pour it

into a beaker containing cold water or a solution of sodium bisulfite to quench any remaining

peroxide.

Neutralization and Precipitation: Neutralize the solution by slowly adding a base, such as

sodium carbonate or ammonium hydroxide, until the pH is approximately 7-8. The product, 2-
Methylquinolin-6-ol, should precipitate out of the aqueous solution.

Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold

water to remove any inorganic salts.

Purification: The crude product can be further purified by recrystallization from a suitable

solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the

pure 2-Methylquinolin-6-ol.

Applications in Research and Drug Development
Role as a Synthetic Intermediate and Fluorescent Probe
2-Methylquinolin-6-ol is a valuable building block in organic synthesis. The hydroxyl group

can be readily converted into other functional groups (e.g., ethers, esters) or used as a

directing group for further electrophilic substitution on the quinoline ring. The methyl group can

also be functionalized, for example, through condensation reactions.[9]
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Furthermore, the quinoline ring system is inherently fluorescent. The presence of the electron-

donating hydroxyl group enhances this property, making 2-Methylquinolin-6-ol and its

derivatives useful as fluorescent dyes and labeling reagents for applications in cell imaging and

high-throughput drug screening. [ChemBK]

Biological Potential of the Hydroxyquinoline Scaffold
While specific biological studies on 2-Methylquinolin-6-ol are not extensively documented, the

broader class of hydroxyquinolines is well-known for its significant bioactivity. The primary

mechanism is their function as potent bidentate chelating agents for divalent and trivalent metal

cations, such as Fe²⁺/³⁺, Cu²⁺, and Zn²⁺.[1] These metal ions are essential cofactors for many

enzymes involved in critical cellular processes.

By sequestering these metal ions, hydroxyquinolines can:

Inhibit Microbial Growth: Deprive bacteria and fungi of essential metals required for their

metabolic enzymes.[1]

Induce Apoptosis in Cancer Cells: Disrupt metal homeostasis within cancer cells, leading to

the generation of reactive oxygen species (ROS) and triggering programmed cell death.[10]

[11]

Modulate Neurological Processes: Restore metal ion balance in the brain, which is a

therapeutic strategy being explored for neurodegenerative diseases like Alzheimer's and

Parkinson's.[11][12]
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Mechanism of Hydroxyquinoline Bioactivity
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Caption: Metal chelation as the core mechanism of hydroxyquinoline bioactivity.

The specific substitution pattern of 2-Methylquinolin-6-ol influences its lipophilicity and

electronic properties, which in turn affect its cell permeability, chelation strength, and interaction

with biological targets. This makes it an intriguing candidate for further investigation and

derivatization in drug discovery programs.

Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of

Chemicals, 2-Methylquinolin-6-ol is classified as a hazardous substance. It is known to cause

skin irritation (H315) and serious eye irritation (H319), and may cause respiratory irritation

(H335).[2]

Handling Precautions:

Use in a well-ventilated area or under a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-

resistant gloves, and a lab coat.

Avoid inhalation of dust or vapors.

Avoid contact with skin and eyes.

Store in a cool, dry, and tightly sealed container away from oxidizing agents and strong

acids.

In case of accidental contact or ingestion, seek immediate medical attention.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [2-Methylquinolin-6-ol chemical properties and
structure]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1349115#2-methylquinolin-6-ol-chemical-properties-
and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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